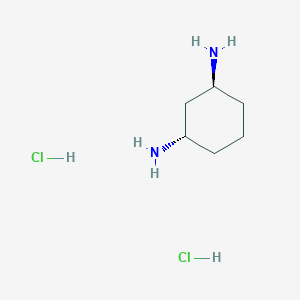

(1S,3S)-cyclohexane-1,3-diamine Dihydrochloride

Description

(1S,3S)-Cyclohexane-1,3-diamine dihydrochloride (CAS No. 860296-82-8) is a chiral bicyclic diamine salt with the molecular formula C₆H₁₆Cl₂N₂ and a molecular weight of 187.11 g/mol . It is widely utilized as a chiral building block in pharmaceutical research, particularly in asymmetric synthesis and ligand design. The compound typically has a purity of 97% when supplied by vendors like Moldb and Aladdin Scientific, though lower purity grades (e.g., 95%) are also available . Its applications span drug discovery, catalysis, and materials science due to its rigid cyclohexane backbone and stereochemical specificity.

Properties

IUPAC Name |

(1S,3S)-cyclohexane-1,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c7-5-2-1-3-6(8)4-5;;/h5-6H,1-4,7-8H2;2*1H/t5-,6-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDGJCKNZHDDLV-USPAICOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@H](C1)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,3S)-Cyclohexane-1,3-diamine Dihydrochloride typically involves the reduction of the corresponding dinitrile or diamide precursors. One common method is the catalytic hydrogenation of 1,3-cyclohexanedinitrile using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The resulting diamine is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The dihydrochloride salt is typically obtained by crystallization from aqueous hydrochloric acid solutions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary and secondary amine groups in this compound participate in alkylation and acylation reactions.

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Alkylation | Alkyl halides (e.g., CH₃I) | N-alkylated cyclohexane derivatives | Amines act as nucleophiles, displacing halides to form substituted products. |

| Acylation | Acyl chlorides (e.g., AcCl) | N-acylated derivatives | Reaction proceeds under mild conditions (room temp, inert atmosphere). |

These reactions are critical for synthesizing functionalized intermediates in pharmaceutical development.

Oxidation Reactions

The amine groups can undergo oxidation to form imines or nitroxides under controlled conditions.

| Oxidizing Agent | Conditions | Products | Notes |

|---|---|---|---|

| KMnO₄ | Acidic aqueous media | Imines | Over-oxidation to nitro compounds is avoided. |

| H₂O₂ | Neutral pH, 25°C | Transient nitroxide radicals | Products characterized via EPR spectroscopy. |

Coordination Chemistry

The compound acts as a bidentate ligand, forming stable complexes with transition metals.

These complexes enhance stereochemical control in catalytic reactions, such as cyclopropanation of olefins .

Comparative Reactivity with Diastereomers

The stereochemistry significantly impacts reactivity:

Mechanistic Insights

-

Nucleophilic Attack : The amine groups donate electron pairs to electrophiles (e.g., carbocations, metal ions).

-

Stereochemical Influence : The rigid cyclohexane ring enforces specific spatial orientations, favoring face-selective interactions .

This compound’s versatility in substitution, oxidation, and coordination chemistry underscores its utility in pharmaceuticals, materials science, and asymmetric catalysis. Future research may explore its applications in designing chiral MOFs or enzyme-mimetic catalysts.

Scientific Research Applications

Organic Chemistry

(1S,3S)-cyclohexane-1,3-diamine dihydrochloride serves as a chiral building block in the synthesis of complex organic molecules. Its ability to form stable complexes with metal ions makes it valuable in catalysis and asymmetric synthesis.

| Application Type | Description |

|---|---|

| Chiral Building Block | Used in synthesizing complex organic molecules. |

| Metal Chelation | Forms stable complexes with metal ions for catalytic applications. |

| Asymmetric Synthesis | Participates in stereoselective reactions due to its chiral nature. |

Biological Studies

The compound is employed in studying enzyme mechanisms and as a ligand in biochemical assays. Its interaction with biological targets is significant for drug development.

- Enzyme Mechanisms : It aids in understanding how enzymes interact with substrates.

- Ligand Studies : Acts as a ligand in various biochemical assays to assess binding affinities.

Pharmaceutical Applications

In medicinal chemistry, this compound is utilized as an intermediate in synthesizing pharmaceuticals targeting specific enzymes or receptors.

| Pharmaceutical Application | Examples of Targeted Enzymes/Receptors |

|---|---|

| Drug Development | Enzymes involved in metabolic pathways |

| Targeted Therapies | Receptors related to various diseases |

Case Study 1: Synthesis of Antiviral Agents

Research has demonstrated that this compound can be used as an intermediate in synthesizing antiviral agents. For instance, it has been explored for its potential activity against herpes simplex virus through structural modifications that enhance its binding affinity to viral proteins .

Case Study 2: Metal-Catalyzed Reactions

In another study, this compound was used as a ligand in metal-catalyzed reactions to improve yields and selectivity in organic transformations. The chiral nature of the compound allowed for enhanced enantioselectivity in reactions involving carbon-carbon bond formation .

Mechanism of Action

The mechanism of action of (1S,3S)-Cyclohexane-1,3-diamine Dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to specific sites, influencing biochemical pathways and cellular processes. For example, it may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and altering metabolic functions.

Comparison with Similar Compounds

Table 1: Key Comparisons of (1S,3S)-Cyclohexane-1,3-diamine Dihydrochloride and Analogues

Stereochemical Specificity

The (1S,3S) configuration of the target compound provides distinct enantioselectivity compared to its diastereomer, (1R,3S)-rel-cyclohexane-1,3-diamine dihydrochloride . This makes it critical for asymmetric catalysis, where spatial arrangement dictates reaction outcomes.

Solubility and Reactivity

Unlike the aromatic derivative 2-methylbenzene-1,3-diamine dihydrochloride , which is highly water-soluble , this compound exhibits moderate solubility in polar solvents, necessitating optimization in reaction conditions.

Molecular Weight and Functional Groups

The cyclopentane derivative (1S,3S)-N¹,N¹-dimethylcyclopentane-1,3-diamine dihydrochloride has a lower molecular weight (164.68 vs. 187.11) due to its smaller ring and methyl groups, reducing steric hindrance but limiting rigidity .

Cost and Availability

Commercial pricing for this compound ranges from $400 for 100 mg (97% purity) to higher tiers for bulk quantities. In contrast, the free base trans-1,3-cyclohexanediamine is more cost-effective but requires HCl salt formation for specific applications .

Research Findings

- Chiral Resolution: The (1S,3S) enantiomer outperforms its 1,4-cis counterpart in enantiomeric excess (ee) during asymmetric hydrogenation, as noted in ligand screening studies .

- Thermal Stability : Cyclohexane-based diamines exhibit superior thermal stability compared to aromatic analogues like 2-methylbenzene-1,3-diamine dihydrochloride, which degrade under prolonged heating .

- Biological Activity: Derivatives such as (1S,3S)-3-amino-cyclohexanol hydrochloride (CAS 2377847-94-2) show promise in medicinal chemistry but lack the bifunctional amine groups critical for catalysis .

Biological Activity

(1S,3S)-cyclohexane-1,3-diamine dihydrochloride is a chiral diamine compound with significant biological activity and diverse applications in medicinal chemistry, enzyme studies, and materials science. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on extensive research findings.

Chemical Structure and Properties

The compound is characterized by its cyclohexane backbone with two amine functional groups positioned at the 1 and 3 locations. Its dihydrochloride form enhances solubility in water, making it suitable for various biological assays. The presence of amine groups allows for multiple non-covalent interactions such as hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can inhibit enzyme activity or modulate receptor functions:

- Enzyme Inhibition : The compound can form stable complexes with enzymes' active sites, blocking substrate access and altering metabolic pathways. This mechanism is particularly relevant in designing inhibitors for cancer therapy .

- Receptor Interaction : Its chiral nature allows selective binding to specific receptors, influencing signaling pathways critical for cellular functions.

1. Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines:

| Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|

| Non-Small Cell Lung Cancer (H460) | 0.5 | |

| Colorectal Cancer (HT29) | 0.8 | |

| Gastric Carcinoma (MKN-45) | 0.7 | |

| Malignant Glioma (U87MG) | 0.6 |

The structure-activity relationship (SAR) studies indicate that modifications to the cyclohexane ring can enhance biological activity, suggesting a pathway for developing more potent derivatives .

2. Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. It exhibits the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

Case Studies and Research Findings

Several research initiatives have explored the biological implications of this compound:

- Study on Enzyme Mechanisms : A study demonstrated that this compound could inhibit specific kinases involved in cancer progression by forming stable complexes with their active sites. The research utilized both in vitro assays and computational modeling to predict binding affinities .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds suggest that while this compound shows promising in vitro activity, further studies on bioavailability and metabolic stability are necessary to establish its viability as a therapeutic agent .

Q & A

Q. What are the standard protocols for synthesizing (1S,3S)-cyclohexane-1,3-diamine dihydrochloride?

- Methodological Answer : Synthesis typically involves multi-step reactions, including protection/deprotection strategies. For example:

- Step 1 : Click chemistry (e.g., CuAAC reaction) to form triazole intermediates, as demonstrated in the synthesis of structurally similar diamines .

- Step 2 : Deprotection using HCl to yield the dihydrochloride salt. Reaction conditions (e.g., HCl concentration, temperature) must be optimized to avoid side products .

- Purification : Column chromatography or recrystallization ensures high purity (>95%).

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

Q. What safety precautions are essential during handling?

- Methodological Answer : Based on SDS data for structurally related diamines:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust .

- First Aid : Immediate flushing with water for eye exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

- Methodological Answer :

- Chiral Catalysts : Use enantioselective catalysts (e.g., chiral auxiliaries in asymmetric hydrogenation) .

- Chromatographic Resolution : Preparative HPLC with chiral stationary phases (e.g., cellulose-based columns) to separate diastereomers .

- Crystallization Control : Adjust solvent polarity to favor crystallization of the desired enantiomer .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray)?

- Methodological Answer :

- Cross-Validation : Combine multiple techniques (e.g., single-crystal X-ray diffraction for absolute configuration vs. NMR for solution-state structure) .

- Dynamic Effects : Account for conformational flexibility in NMR by analyzing variable-temperature spectra .

- Computational Modeling : Compare experimental data with DFT-optimized structures to identify discrepancies .

Q. What are the biological applications of this compound in drug discovery?

- Methodological Answer :

- Enzyme Inhibition : Acts as a scaffold for designing inhibitors targeting amine-processing enzymes (e.g., monoamine oxidases) .

- Receptor Binding : Modulate G-protein-coupled receptors (GPCRs) due to its rigid cyclohexane backbone and amine functionality .

- Therapeutic Potential : Preclinical studies suggest utility in neurodegenerative diseases, requiring in vitro IC assays and in vivo pharmacokinetic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.